
Dimethyl 4-chlorotridecanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4-chlorotridecanedioate is an organic compound with the molecular formula C15H27ClO4 It is a derivative of tridecanedioic acid, where the carboxylic acid groups are esterified with methanol, and one of the hydrogen atoms on the carbon chain is replaced by a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4-chlorotridecanedioate typically involves the esterification of 4-chlorotridecanedioic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
4-chlorotridecanedioic acid+2CH3OH→Dimethyl 4-chlorotridecanedioate+2H2O
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
化学反応の分析
Types of Reactions: Dimethyl 4-chlorotridecanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed:
Oxidation: Formation of 4-chlorotridecanedioic acid or 4-chlorotridecanone.
Reduction: Formation of 4-chlorotridecanediol.
Substitution: Formation of 4-hydroxytridecanedioate derivatives.
科学的研究の応用
Dimethyl 4-chlorotridecanedioate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings due to its unique chemical properties.
作用機序
The mechanism of action of Dimethyl 4-chlorotridecanedioate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The chlorine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions.
類似化合物との比較
Dimethyl 4-chlorotridecanedioate can be compared with other similar compounds, such as:
Dimethyl 4-bromotridecanedioate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Dimethyl 4-fluorotridecanedioate:
Dimethyl 4-iodotridecanedioate: The presence of an iodine atom makes it more reactive in certain substitution reactions.
特性
CAS番号 |
112674-01-8 |
|---|---|
分子式 |
C15H27ClO4 |
分子量 |
306.82 g/mol |
IUPAC名 |
dimethyl 4-chlorotridecanedioate |
InChI |
InChI=1S/C15H27ClO4/c1-19-14(17)10-8-6-4-3-5-7-9-13(16)11-12-15(18)20-2/h13H,3-12H2,1-2H3 |
InChIキー |
VATGVFHNUYPZDV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCCCCCCCC(CCC(=O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl bis[(2-phenylaziridin-1-yl)]phosphinate](/img/structure/B14300251.png)

![2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]-](/img/structure/B14300258.png)
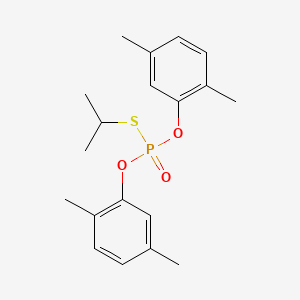
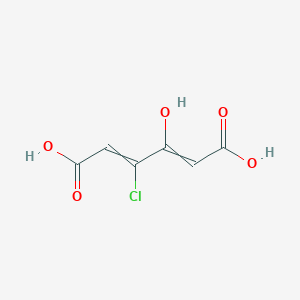
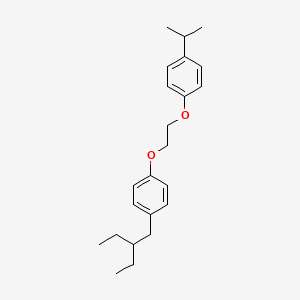
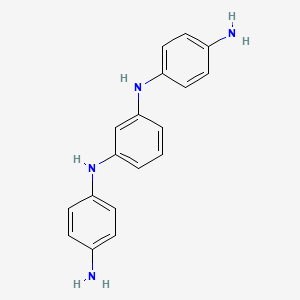
![3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane](/img/structure/B14300282.png)

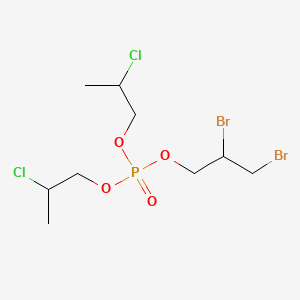
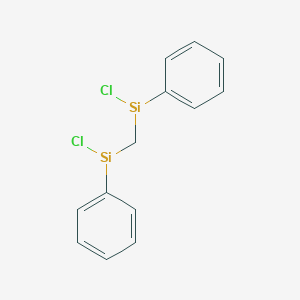
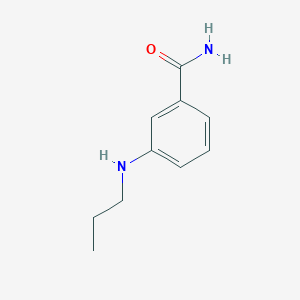
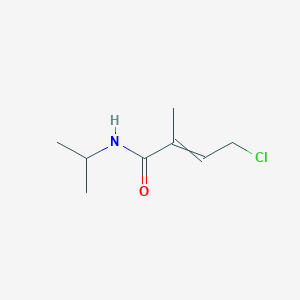
![1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14300323.png)
